

# The Chemical Reactivity Profile of 2,6-Dimethoxytoluene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethoxytoluene

Cat. No.: B1360059

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## Introduction

**2,6-Dimethoxytoluene**, a substituted aromatic ether, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceuticals and other fine chemicals. Its unique electronic and steric properties, conferred by the two ortho-methoxy groups and the methyl substituent, dictate a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical transformations of **2,6-dimethoxytoluene**, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to support its application in research and development.

## Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectroscopic properties of **2,6-dimethoxytoluene** is essential for its effective use and characterization.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[PubChem CID: 79755]
Molecular Weight	152.19 g/mol	[PubChem CID: 79755]
Appearance	White to off-white crystalline solid	
Melting Point	38-41 °C	
Boiling Point	210-212 °C	
Solubility	Soluble in common organic solvents like ethanol, ether, and chloroform. Insoluble in water.	
CAS Number	5673-07-4	[PubChem CID: 79755]

#### Spectroscopic Data Summary:

Spectroscopy	Key Peaks/Shifts
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~6.9-7.2 (m, 3H, Ar-H), 3.8 (s, 6H, 2 x -OCH <sub>3</sub> ), 2.1 (s, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~158 (C-O), 128-130 (Ar-C), 105-110 (Ar-C), 55-56 (-OCH <sub>3</sub> ), ~10-12 (-CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~2950 (C-H, alkyl), ~1600, 1470 (C=C, aromatic), ~1250, 1100 (C-O, ether)
Mass Spectrum (m/z)	152 (M <sup>+</sup> ), 137, 121, 109

## Core Reactivity Profile

The reactivity of **2,6-dimethoxytoluene** is predominantly governed by the strong electron-donating and ortho-, para- directing effects of the two methoxy groups. This high electron density makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The methyl group also contributes to this activation, albeit to a lesser extent.

## Electrophilic Aromatic Substitution

Electrophilic attack is the most characteristic reaction of **2,6-dimethoxytoluene**. The positions para to the methoxy groups (positions 4 and the methyl-bearing carbon) are activated. However, the position between the two methoxy groups (position 3 and 5) is also highly activated and sterically accessible for many electrophiles.

Nitration of **2,6-dimethoxytoluene** proceeds readily to introduce a nitro group onto the aromatic ring. The primary product is typically 2,6-dimethoxy-3-nitrotoluene, with substitution occurring at the position between a methoxy and the methyl group.

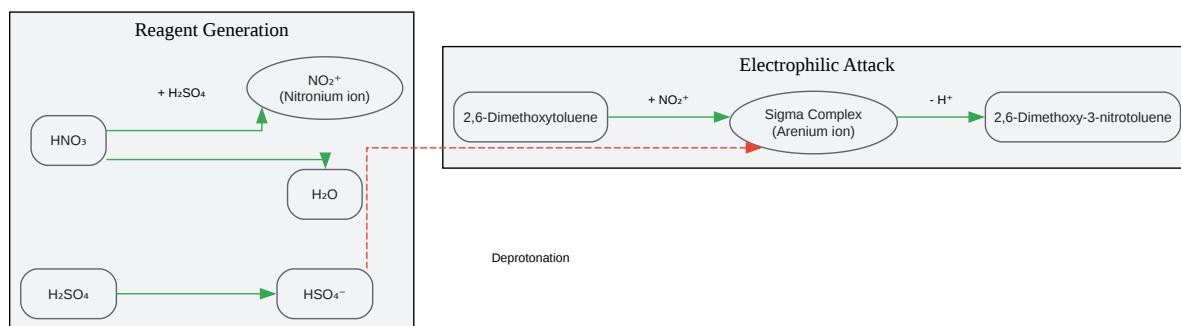
### Quantitative Data: Nitration of Substituted Toluene Derivatives

Substrate	Nitrating Agent	Catalyst	Solvent	Temp (°C)	Time (h)	Product(s)	Yield (%)	Reference
Toluene	HNO <sub>3</sub>	H <sub>2</sub> SO <sub>4</sub>	-	rt	0.1	o/p-Nitrotoluene	High	[1]
Toluene	N <sub>2</sub> O <sub>5</sub>	-	CH <sub>2</sub> Cl <sub>2</sub>	-20	1	o/p-Nitrotoluene	High	[2]
2,6-Diisopropylaniline	HNO <sub>3</sub>	H <sub>2</sub> SO <sub>4</sub>	Toluene	110-115	4-5	2,6-Diisopropyl-4-nitroaniline	High	[3]

### Experimental Protocol: Synthesis of 2,6-dimethoxy-3-nitrotoluene

- Materials: **2,6-dimethoxytoluene**, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), diethyl ether, 10% sodium bicarbonate solution, anhydrous sodium sulfate.
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 molar ratio relative to the substrate).
- To this stirred, cold acid mixture, add **2,6-dimethoxytoluene** dropwise, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
- Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.



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**Caption: Mechanism of Nitration of 2,6-Dimethoxytoluene.**

**2,6-Dimethoxytoluene** undergoes halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution is expected to occur at the electron-rich positions of the ring.

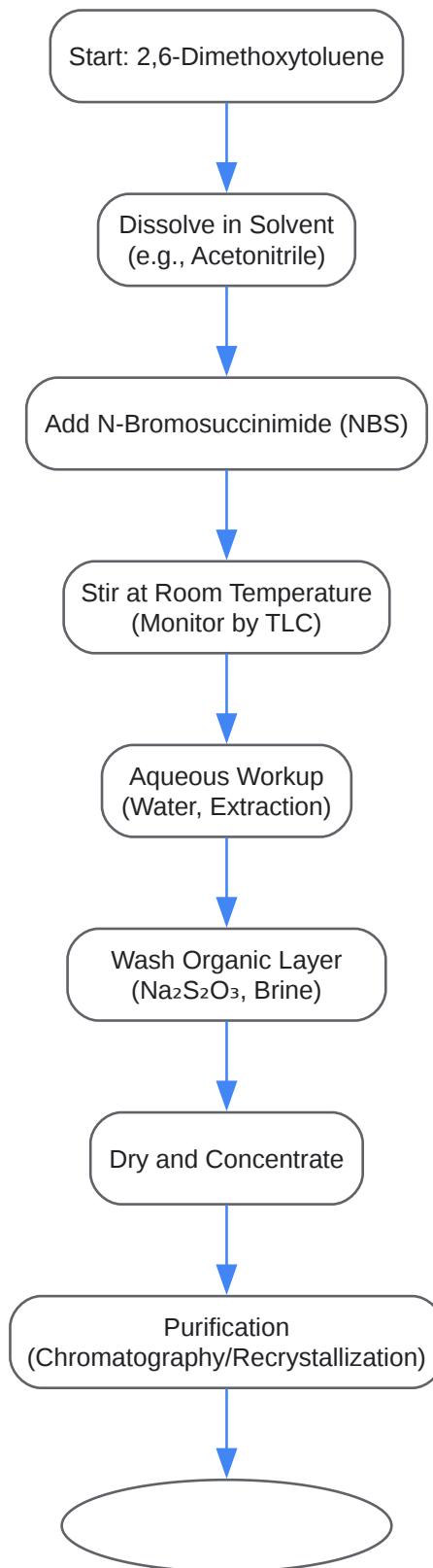
**Quantitative Data: Halogenation of Activated Arenes**

Substrate	Halogenating Agent	Catalyst/Condition	Solvent	Product	Yield (%)	Reference
1,4-Dimethoxybenzene	NBS	-	CH <sub>2</sub> Cl <sub>2</sub>	2,5-Dibromo-1,4-dimethoxybenzene	86.5	[4]
Acridinium Precursor	NCS	-	-	Monochlorinated product	-	[5]
Aromatic Compounds	NCS/NBS/ NIS	NH <sub>4</sub> NO <sub>3</sub> or FeCl <sub>3</sub>	Acetonitrile	Halogenated aromatics	-	[6]

**Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)**

- Materials: **2,6-dimethoxytoluene**, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable solvent like acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) for side-chain bromination, or an acid catalyst for ring bromination.
- Procedure for Aromatic Bromination:
  - Dissolve **2,6-dimethoxytoluene** in a suitable solvent like acetic acid or acetonitrile in a round-bottom flask.
  - Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

- Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
- Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.



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Caption: Experimental workflow for the bromination of **2,6-dimethoxytoluene**.

The highly activated ring of **2,6-dimethoxytoluene** is expected to undergo Friedel-Crafts acylation under mild conditions. The position of acylation will be influenced by both electronic and steric factors.

#### Quantitative Data: Friedel-Crafts Acylation of Aromatic Compounds

Substrate	Acylating Agent	Catalyst	Solvent	Product	Yield (%)	Reference
Toluene	Acetyl Chloride	AlCl <sub>3</sub>	Dichloromethane	p-Methylacetophenone	Major product	[7]
Anisole	-	-	-	p-Methoxyacetophenone	High	[5]
p-Xylene	Acetyl Chloride	AlCl <sub>3</sub>	-	2,5-Dimethylacetophenone	135.9 (crude)	[8]

#### Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

- Materials: **2,6-dimethoxytoluene**, acetyl chloride, anhydrous aluminum chloride (AlCl<sub>3</sub>), anhydrous dichloromethane (DCM).
- Procedure:
  - To a stirred suspension of anhydrous AlCl<sub>3</sub> in dry DCM at 0 °C under an inert atmosphere, add acetyl chloride dropwise.
  - After stirring for a short period, add a solution of **2,6-dimethoxytoluene** in dry DCM dropwise, maintaining the temperature at 0 °C.
  - Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).

- Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

## Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. **2,6-Dimethoxytoluene** is an excellent candidate for this reaction.

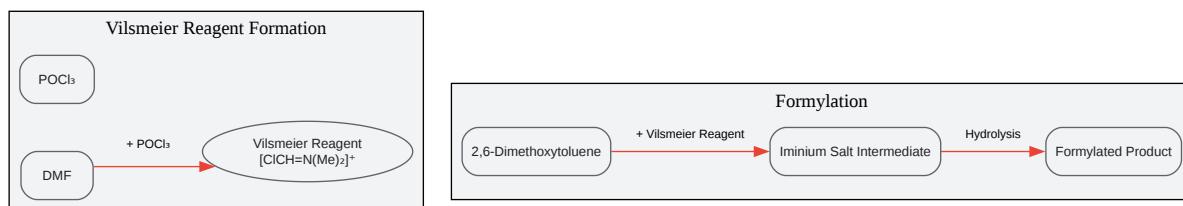
Quantitative Data: Vilsmeier-Haack Formylation

Substrate	Reagents	Solvent	Product	Yield (%)	Reference
Electron-rich arene	POCl <sub>3</sub> , DMF	-	Aryl aldehyde	-	[9]
Aromatic acids	Vilsmeier Reagent	Dioxane	Acid chlorides	82-91	[10]

Experimental Protocol: Vilsmeier-Haack Formylation

- Materials: **2,6-dimethoxytoluene**, phosphorus oxychloride (POCl<sub>3</sub>), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether.
- Procedure:
  - In a flask cooled in an ice bath, add POCl<sub>3</sub> to DMF dropwise with stirring to form the Vilsmeier reagent.
  - To this reagent, add **2,6-dimethoxytoluene**, and stir the mixture at room temperature or with gentle heating.

- After the reaction is complete, pour the mixture into a solution of sodium acetate in water.
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting aldehyde by column chromatography or distillation.



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